molecular formula C7H7BrN2OS B1528453 (4-Bromo-2-hydroxyphenyl)thiourea CAS No. 1404480-07-4

(4-Bromo-2-hydroxyphenyl)thiourea

Cat. No.: B1528453
CAS No.: 1404480-07-4
M. Wt: 247.11 g/mol
InChI Key: ZZZPLAFVUUMOLF-UHFFFAOYSA-N
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Description

(4-Bromo-2-hydroxyphenyl)thiourea is an organosulfur compound with the molecular formula C7H7BrN2OS It is a derivative of thiourea, where the thiourea moiety is substituted with a 4-bromo-2-hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-hydroxyphenyl)thiourea typically involves the reaction of 4-bromo-2-hydroxyaniline with thiourea. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions. The general reaction scheme is as follows:

4-Bromo-2-hydroxyaniline+ThioureaThis compound\text{4-Bromo-2-hydroxyaniline} + \text{Thiourea} \rightarrow \text{this compound} 4-Bromo-2-hydroxyaniline+Thiourea→this compound

The reaction conditions often involve heating the mixture to around 80-100°C for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The purification process may include additional steps such as solvent extraction and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-hydroxyphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or primary amines.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted phenylthiourea derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-Bromo-2-hydroxyphenyl)thiourea is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the synthesis of heterocyclic compounds and other organosulfur compounds.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as an antimicrobial and anticancer agent. Its derivatives have been studied for their ability to inhibit the growth of various bacterial and cancer cell lines .

Industry

In the industrial sector, this compound is used in the synthesis of dyes, photographic chemicals, and as a corrosion inhibitor in metalworking fluids.

Comparison with Similar Compounds

Similar Compounds

    (4-Bromo-2-hydroxyphenyl)urea: Similar structure but with an oxygen atom instead of sulfur.

    (4-Bromo-2-hydroxyphenyl)thioacetamide: Contains a thioacetamide group instead of thiourea.

    (4-Bromo-2-hydroxyphenyl)thiazole: A thiazole ring instead of the thiourea moiety.

Uniqueness

(4-Bromo-2-hydroxyphenyl)thiourea is unique due to its specific substitution pattern and the presence of both bromine and hydroxyl groups on the phenyl ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(4-bromo-2-hydroxyphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2OS/c8-4-1-2-5(6(11)3-4)10-7(9)12/h1-3,11H,(H3,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZPLAFVUUMOLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)O)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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